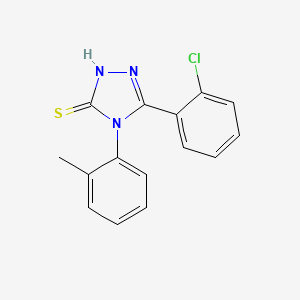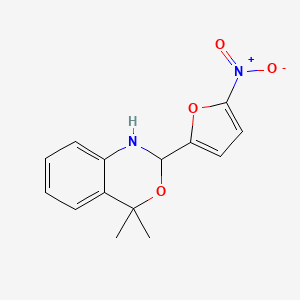![molecular formula C15H11N3O5 B5588865 5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5588865.png)
5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The introduction of "5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione" involves the exploration of its synthesis, molecular structure, and its chemical and physical properties. This compound is part of a broader class of chemicals that exhibit diverse biological activities and are of interest due to their potential applications in various fields, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of similar compounds, such as 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones and their derivatives, involves the reaction of methylamino nitriles with 4-nitrophenylisocyanate, highlighting the chemical versatility and the ability to introduce various functional groups into the imidazolidine ring (Angelova et al., 2003).
Molecular Structure Analysis
Molecular and solid-state structure analyses, such as X-ray powder diffraction (XRPD) and density functional theory (DFT) studies, provide insights into the compound's conformation, crystal structure, and intermolecular interactions. For instance, the structure of a related compound, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, was determined using XRPD, complemented by theoretical DFT analysis (Rahmani et al., 2017).
Chemical Reactions and Properties
The compound's reactivity can be studied through its interactions with various electrophilic and nucleophilic reagents. Research on 5-(2-furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1H-imidazoles, for example, explores electrophilic substitution reactions, demonstrating the influence of the imidazole substituents on the reactivity of the furan ring (Vlasova et al., 2011).
Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally related to 5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione often involves their synthesis and evaluation of chemical properties. For instance, various hydrazones derived from 4-aminobenzoic acid have been synthesized to explore their antimycobacterial activity, indicating a methodology that could potentially apply to the synthesis and activity evaluation of the compound (Ş. Küçükgüzel et al., 1999). Similarly, studies on 5-(2-furyl)-1-methyl-1H-imidazoles and their reactions with electrophilic reagents offer insights into the chemical behavior of furyl-imidazole derivatives, which could relate to the reactivity of the compound (E. Vlasova et al., 2011).
Biological Activities
Compounds with furyl and imidazolidinedione moieties have been studied for their biological activities. For example, the synthesis of pyrazoline carrying an arylfuran/arylthiophene moiety and its evaluation for antioxidant activity show the potential pharmacological interest in such structures (Vidyashree H. S. Jois et al., 2014). This suggests that 5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione may also possess interesting biological properties worth investigating.
Applications in Medicinal Chemistry
Research on nitroheterocyclic compounds, including those with nitrofuran rings, has identified structural and conformational features essential for significant antischistosomal activity, indicating a potential area of application for compounds like 5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione in antiparasitic drug development (C. Robinson et al., 1970).
properties
IUPAC Name |
(5E)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c1-8-2-3-9(6-12(8)18(21)22)13-5-4-10(23-13)7-11-14(19)17-15(20)16-11/h2-7H,1H3,(H2,16,17,19,20)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRKIEZGSVCANQ-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[5-(4-Methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5588799.png)
![1-(3-chloro-4-methylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5588810.png)
![2,2,4-trimethyl-1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5588811.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5588815.png)
![3-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5588817.png)
![4-[(2-bromophenoxy)methyl]-N'-(3-hydroxybenzylidene)benzohydrazide](/img/structure/B5588820.png)
![5-[4-(dimethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5588822.png)

![ethyl cyano[(2-methoxy-5-methylphenyl)hydrazono]acetate](/img/structure/B5588847.png)
![1-(3-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5588851.png)

![[4-(2-furoyl)-1,4-diazepan-1-yl][4-(methylthio)phenyl]acetic acid](/img/structure/B5588861.png)

![2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5588876.png)